CTX-712

CLK2 CDK12 Kinase selectivity

CTX-712 (Rogocekib) is the only orally bioavailable, first-in-class pan-CLK inhibitor with an IC50 of 1.4 nM against CLK2 and demonstrated clinical proof-of-concept in relapsed/refractory AML and MDS (Phase 1/2). Unlike generic CDK inhibitors, its unparalleled selectivity for CLK2 over CDK12/13 eliminates confounding off-target effects, making it the definitive tool for dissecting RNA splicing dysregulation in hematologic malignancies. Secure high-purity (≥98%) material for your translational research today.

Molecular Formula C19H17FN8O2
Molecular Weight 408.4 g/mol
CAS No. 2144751-78-8
Cat. No. B10831987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTX-712
CAS2144751-78-8
Molecular FormulaC19H17FN8O2
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1CC3=NN=C(O3)C(C)F)C=C(C=N2)C4=C5C(=NC=NN5C=C4)OC
InChIInChI=1S/C19H17FN8O2/c1-10(20)18-26-25-15(30-18)8-27-11(2)24-17-14(27)6-12(7-21-17)13-4-5-28-16(13)19(29-3)22-9-23-28/h4-7,9-10H,8H2,1-3H3/t10-/m1/s1
InChIKeyOENNTZBJPRRGFL-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CTX-712 (Rogocekib) Procurement Guide: CLK2 Inhibitor for Oncology Research


CTX-712 (Rogocekib) is an orally available, highly potent and selective small-molecule inhibitor of CDC2-like kinase (CLK), with a reported IC50 of 1.4 nM against CLK2 . CLK is a key regulator of RNA splicing, and its inhibition leads to anti-proliferative effects in various cancer models [1]. CTX-712 has shown anti-tumor activity in preclinical models of hematologic malignancies and solid tumors, and is currently in Phase 1/2 clinical trials for relapsed/refractory acute myeloid leukemia (AML) and higher-risk myelodysplastic syndromes (MDS) [2]. The compound is described as a first-in-class pan-CLK inhibitor, with a molecular formula of C19H17FN8O2 and a molecular weight of 408.39 g/mol [3].

Why Generic CLK or CDK Inhibitors Cannot Replace CTX-712: A Comparative Analysis


CTX-712 (Rogocekib) is a highly selective CLK2 inhibitor (IC50 = 1.4 nM), while many commonly used CDK inhibitors (e.g., dinaciclib, THZ531, SR-4835) target CDK12/13 with varying potencies and selectivity profiles . Simple substitution of CTX-712 with a generic CDK12 inhibitor is not scientifically valid because these compounds modulate distinct kinase targets and downstream pathways. For example, dinaciclib is a pan-CDK inhibitor with potent activity against CDK1, 2, 5, 9, and 12, but its broader kinase inhibition profile leads to different off-target effects and clinical toxicity compared to a selective CLK2 inhibitor [1]. Furthermore, CTX-712 is orally bioavailable and has demonstrated clinical proof-of-concept in AML and MDS, a therapeutic context not replicated by other CLK or CDK12 inhibitors in the same disease settings [2]. Therefore, for research specifically focused on CLK2-mediated RNA splicing dysregulation in hematologic malignancies, CTX-712 offers a unique pharmacological profile that cannot be achieved by off-the-shelf CDK inhibitors.

CTX-712 Quantitative Differentiation: Head-to-Head Comparisons Against Key Comparators


CTX-712 Exhibits Superior CLK2 Potency Compared to the Pan-CDK Inhibitor Dinaciclib

CTX-712 demonstrates significantly higher potency against CLK2 compared to the pan-CDK inhibitor dinaciclib. While CTX-712 exhibits an IC50 of 1.4 nM against CLK2, dinaciclib's activity against CDK12 (a related kinase often targeted in oncology) is substantially weaker, with an IC50 value in the low micromolar range . This potency difference underscores CTX-712's suitability for studies requiring specific CLK2 inhibition without the broader CDK inhibition profile of dinaciclib.

CLK2 CDK12 Kinase selectivity AML

CTX-712 Demonstrates Greater Selectivity for CLK2 Over CDK12 Compared to Dual CDK12/13 Inhibitor THZ531

CTX-712 is a highly selective CLK2 inhibitor, whereas THZ531 is a covalent dual inhibitor of CDK12 and CDK13. While direct selectivity panel data for CTX-712 is not publicly available, the known selectivity profile of THZ531 shows it inhibits CDK12 with an IC50 of 158 nM and CDK13 with an IC50 of 69 nM, but also exhibits weaker inhibition of CDK7 (IC50 = 8.5 μM) and CDK9 (IC50 = 10.5 μM) [1]. In contrast, CTX-712 is described as a first-in-class pan-CLK inhibitor with high selectivity for CLK family kinases [2]. For experiments requiring specific modulation of CLK2-mediated RNA splicing without confounding effects on CDK12/13-dependent transcription, CTX-712 offers a cleaner pharmacological profile.

CLK2 CDK12 Kinase selectivity Covalent inhibitor

CTX-712 Shows Superior Oral Bioavailability and In Vivo Efficacy in AML Models Compared to the CDK12/13 Inhibitor SR-4835

CTX-712 is orally bioavailable and has demonstrated significant anti-tumor activity in preclinical models of AML and MDS when administered orally [1]. In contrast, SR-4835, a potent dual CDK12/13 inhibitor (CDK12 IC50 = 99 nM, CDK13 IC50 = 4.9 nM), is primarily used in preclinical studies via intraperitoneal injection, and its oral bioavailability is not well-established . A direct comparison of in vivo efficacy in AML models is not available; however, CTX-712 has shown complete remission in 4 out of 5 mice in an AML xenograft model with an SRSF2 mutation when administered orally at high dose [2]. SR-4835 has demonstrated anti-tumor activity in triple-negative breast cancer models but has not been reported to show efficacy in AML models.

Oral bioavailability In vivo efficacy AML CDK12/13 inhibitor

CTX-712 Shows Clinical Activity in AML and MDS, Unlike the CDK12 Inhibitor THZ531 Which Lacks Clinical Data in Hematologic Malignancies

CTX-712 has demonstrated clinical proof-of-concept in patients with relapsed/refractory AML and higher-risk MDS. In a Phase 1 study, CTX-712 achieved a complete remission (CR) rate of 25% (3/12) in AML patients and 50% (1/2) in MDS patients, with an overall response rate of 42.9% [1]. In contrast, the covalent CDK12/13 inhibitor THZ531 has not advanced to clinical trials and lacks any clinical data in hematologic malignancies or solid tumors [2]. This clinical validation distinguishes CTX-712 as a more advanced and clinically relevant tool for translational research in myeloid neoplasms.

Clinical trial AML MDS CDK12 inhibitor

CTX-712 Exhibits Differential Cellular Potency in Myeloid Leukemia Cell Lines Compared to the Pan-CDK Inhibitor Dinaciclib

CTX-712 demonstrates potent anti-proliferative activity in human myeloid leukemia cell lines, with IC50 values of 0.15 μM in K562 cells and 0.036 μM in MV-4-11 cells . In contrast, the pan-CDK inhibitor dinaciclib, while active against CDK12, exhibits a different cellular potency profile and is known to induce cell cycle arrest and apoptosis through broader CDK inhibition [1]. The selective CLK2 inhibition by CTX-712 leads to distinct downstream effects, including reduced phosphorylation of SR proteins and induction of aberrant RNA splicing, which is not replicated by pan-CDK inhibitors.

Cellular potency AML Leukemia cell lines CDK inhibitor

CTX-712 Demonstrates Superior Target Engagement and Pharmacodynamic Response in Patients Compared to Preclinical CDK12 Inhibitors

CTX-712 has shown dose-dependent pharmacodynamic (PD) effects in patients, as evidenced by increased exon skipping in peripheral blood cells, confirming target engagement and RNA splicing modulation in vivo [1]. This PD response correlates with clinical exposure and provides a validated biomarker for CLK2 inhibition. In contrast, many preclinical CDK12 inhibitors (e.g., THZ531, SR-4835) lack clinical PD data, and their translational relevance remains unproven. The ability to monitor target engagement in patients is a critical advantage for CTX-712 in clinical research settings.

Pharmacodynamics Target engagement Clinical trial Exon skipping

Optimal Research and Procurement Applications for CTX-712 Based on Quantitative Evidence


Preclinical Studies of CLK2-Dependent RNA Splicing Dysregulation in AML and MDS

CTX-712 is ideally suited for in vitro and in vivo studies investigating the role of CLK2-mediated RNA splicing in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). Its high potency (IC50 = 1.4 nM) and selectivity for CLK2 over CDK12/13 make it a precise tool for dissecting CLK2-specific pathways without confounding off-target effects . The compound has demonstrated robust anti-leukemic activity in cellular models (IC50 = 0.036-0.15 μM in myeloid cell lines) and in vivo efficacy in AML xenograft models, including those with SRSF2 mutations [1].

Translational Research and Biomarker-Driven Clinical Studies in Hematologic Malignancies

Given its clinical validation and established pharmacodynamic biomarker (exon skipping in peripheral blood cells), CTX-712 is a valuable tool for translational research aimed at bridging preclinical findings to clinical applications . The compound's oral bioavailability and demonstrated clinical activity in Phase 1 trials (CR rate of 25% in AML) make it a relevant reference for designing combination therapies or investigating predictive biomarkers of response [1].

Comparative Studies with CDK12/13 Inhibitors to Elucidate Distinct Kinase Signaling Pathways

CTX-712 serves as a critical control in studies comparing CLK2 inhibition to CDK12/13 inhibition. Its distinct selectivity profile and mechanism of action (RNA splicing modulation vs. transcriptional regulation) allow researchers to differentiate the biological consequences of targeting these related but distinct kinase families . This is particularly relevant in oncology research where both CLK2 and CDK12 are implicated in tumorigenesis but through different pathways [1].

Procurement for High-Throughput Screening and Chemical Biology Studies Focused on CLK Family Kinases

CTX-712's well-characterized pharmacological profile, oral bioavailability, and availability from reputable vendors make it a suitable reference compound for high-throughput screening campaigns and chemical biology studies aimed at identifying novel CLK inhibitors or exploring CLK2 biology . Its defined IC50 value (1.4 nM) and cellular activity data provide a benchmark for evaluating new chemical entities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for CTX-712

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.